molecular formula C7H12INO B14227054 Acetamide, 2-iodo-N-4-pentenyl- CAS No. 501435-49-0

Acetamide, 2-iodo-N-4-pentenyl-

Cat. No.: B14227054
CAS No.: 501435-49-0
M. Wt: 253.08 g/mol
InChI Key: DEEMBGBIBTYGFE-UHFFFAOYSA-N
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Description

Acetamide, 2-iodo-N-4-pentenyl- is an organic compound with the molecular formula C7H12INO It is a derivative of acetamide, where the hydrogen atom in the acetamide group is replaced by an iodine atom and a pentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-iodo-N-4-pentenyl- typically involves the reaction of 2-iodoacetamide with 4-pentenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{ICH}_2\text{CONH}_2 + \text{H}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{CH}=\text{CH}_2 \rightarrow \text{ICH}_2\text{CONHCH}_2\text{CH}_2\text{CH}_2\text{CH}=\text{CH}_2 ]

The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of Acetamide, 2-iodo-N-4-pentenyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-iodo-N-4-pentenyl- can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Addition Reactions: The double bond in the pentenyl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the double bond and the iodine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Addition Reactions: Reagents such as halogens, hydrogen halides, and peroxides can be used. Conditions may vary depending on the specific addition reaction.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents such as lithium aluminum hydride or sodium borohydride, can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by another functional group.

    Addition Reactions: Products include compounds where the double bond is converted to a single bond with the addition of new atoms or groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction.

Scientific Research Applications

Acetamide, 2-iodo-N-4-pentenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-iodo-N-4-pentenyl- involves its ability to alkylate nucleophilic sites in biological molecules. The iodine atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also interact with double bonds in unsaturated molecules, leading to various chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    Iodoacetamide: Similar in structure but lacks the pentenyl group. Used as an alkylating agent in biochemical research.

    Fluoroacetamide: Contains a fluorine atom instead of iodine. Used as a pesticide.

    Chloroacetamide: Contains a chlorine atom instead of iodine. Used as a herbicide.

    Bromoacetamide: Contains a bromine atom instead of iodine. Used in organic synthesis.

Uniqueness

Acetamide, 2-iodo-N-4-pentenyl- is unique due to the presence of both the iodine atom and the pentenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

501435-49-0

Molecular Formula

C7H12INO

Molecular Weight

253.08 g/mol

IUPAC Name

2-iodo-N-pent-4-enylacetamide

InChI

InChI=1S/C7H12INO/c1-2-3-4-5-9-7(10)6-8/h2H,1,3-6H2,(H,9,10)

InChI Key

DEEMBGBIBTYGFE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCNC(=O)CI

Origin of Product

United States

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